molecular formula C12H14ClNO5 B14111252 ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate

ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate

Cat. No.: B14111252
M. Wt: 287.69 g/mol
InChI Key: OJYOXWFALNHYGF-MKMNVTDBSA-N
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Description

Ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate is an organic compound with a complex structure that includes a chloro-substituted phenoxy group, a hydroxyimino group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate typically involves multiple steps. One common method starts with the reaction of 4-chloro-2-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(4-chloro-2-methoxyphenoxy)acetate. This intermediate is then subjected to oximation using hydroxylamine hydrochloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate can be compared with similar compounds such as:

Properties

Molecular Formula

C12H14ClNO5

Molecular Weight

287.69 g/mol

IUPAC Name

ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate

InChI

InChI=1S/C12H14ClNO5/c1-3-18-11(15)7-19-12-8(6-14-16)4-9(13)5-10(12)17-2/h4-6,16H,3,7H2,1-2H3/b14-6+

InChI Key

OJYOXWFALNHYGF-MKMNVTDBSA-N

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)/C=N/O

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Cl)C=NO

Origin of Product

United States

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